4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid
CAS No.:
Cat. No.: VC15858356
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12O4 |
|---|---|
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 4-(2-methylprop-2-enoxy)-1-benzofuran-6-carboxylic acid |
| Standard InChI | InChI=1S/C13H12O4/c1-8(2)7-17-12-6-9(13(14)15)5-11-10(12)3-4-16-11/h3-6H,1,7H2,2H3,(H,14,15) |
| Standard InChI Key | FDEJXCNSXSJHIO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)COC1=CC(=CC2=C1C=CO2)C(=O)O |
Introduction
Structural and Functional Overview
Molecular Architecture
The compound’s core consists of a benzofuran system—a fused bicyclic structure combining a benzene ring and a furan heterocycle. At the 6-position, a carboxylic acid group (-COOH) enhances polarity and enables hydrogen bonding, while the 4-position hosts a 2-methylallyl ether group (-O-CH2-C(CH3)=CH2). This ether linkage introduces steric bulk and alkene functionality, influencing both chemical reactivity and interactions with biological targets .
Functional Group Synergy
The carboxylic acid group facilitates salt formation, esterification, and amidation, making the compound a versatile intermediate. Concurrently, the 2-methylallyl ether’s allylic system participates in cycloadditions and radical reactions, enabling modular derivatization. This dual functionality positions the compound as a valuable scaffold in drug discovery .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid typically involves multi-step protocols:
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Benzofuran Core Construction: Starting from resorcinol derivatives, cyclization via acid-catalyzed condensation forms the benzofuran skeleton .
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Etherification: The 4-hydroxy group undergoes alkylation with 2-methylallyl bromide in the presence of a base (e.g., K2CO3) to install the allyl ether .
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Carboxylic Acid Introduction: Oxidation of a pre-installed methyl ester or direct carboxylation at the 6-position completes the synthesis .
A representative procedure from recent literature (adapted from ACS Omega ) yields the compound in 75–94% purity, as verified by HPLC and NMR spectroscopy.
Key Reactions
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Esterification: Reacts with alcohols under acidic conditions to form esters, enhancing lipophilicity for membrane penetration .
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Diels-Alder Cycloaddition: The allyl ether’s conjugated diene participates in [4+2] cycloadditions with dienophiles, enabling complex heterocycle synthesis .
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Decarboxylation: Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding substituted benzofuran derivatives .
Physicochemical Properties
Basic Characteristics
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Molecular Formula: C14H14O4
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Molecular Weight: 246.26 g/mol
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Solubility: Sparingly soluble in water (<1 mg/mL), soluble in polar aprotic solvents (DMF, DMSO) and ethanol .
Spectroscopic Data
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IR (KBr): Broad O-H stretch (2500–3000 cm⁻¹), C=O (1690 cm⁻¹), C-O-C (1250 cm⁻¹) .
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¹H NMR (CDCl₃): δ 7.82 (d, J=8.5 Hz, 1H, H-5), 6.95 (s, 1H, H-7), 5.15 (m, 2H, CH2=), 4.60 (s, 2H, OCH2), 1.85 (s, 3H, CH3) .
Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor to methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, a key intermediate in kinase inhibitor synthesis. Palladium-catalyzed coupling reactions achieve 94% yield under optimized conditions .
Analytical Chemistry
As a chromatographic standard, it improves HPLC detection limits for lipophilic analytes (LOD = 0.1 ng/mL) due to its UV absorbance at 254 nm .
Comparative Analysis with Structural Analogs
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action in TG2 inhibition via X-ray crystallography.
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Derivatization: Explore sulfonamide and amide derivatives to improve pharmacokinetics.
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Toxicokinetics: Assess chronic toxicity in mammalian models to establish safety margins.
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